2-Amino-3H-chinazolin-4-on

Übersicht

Beschreibung

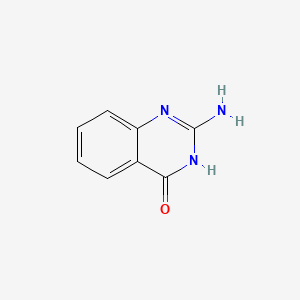

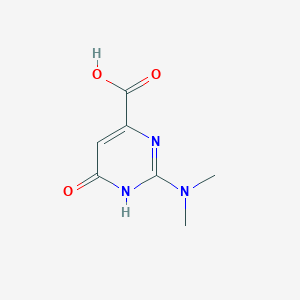

2-Aminoquinazolin-4(3H)-One is a heterocyclic compound derived from the quinazolinone class. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications. It is characterized by a quinazolinone core with an amino group at the second position.

Synthetic Routes and Reaction Conditions:

Visible Light-Induced Condensation Cyclization: A green and efficient method involves the condensation of 2-aminobenzamides and aldehydes under visible light irradiation.

Traditional Methods: Conventional synthesis involves the reaction of anthranilic acid with formamide or formic acid under high-temperature conditions to yield 2-Aminoquinazolin-4(3H)-One.

Industrial Production Methods: Industrial production typically employs the traditional methods due to their scalability and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: 2-Aminoquinazolin-4(3H)-One can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.

Substitution: The amino group at the second position can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild to moderate conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemie: Sie dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

Biologie: Die Verbindung weist signifikante antimikrobielle, antimykotische und antivirale Aktivitäten auf.

Industrie: Die Verbindung wird bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-Aminochinazolin-4(3H)-on variiert je nach Anwendung. Bei antimikrobieller Aktivität zielt es auf bakterielle Enzyme ab und stört zelluläre Prozesse. Bei Anwendungen gegen Krebs hemmt es spezifische Kinasen und Signalwege, die an Zellproliferation und Überleben beteiligt sind .

Wirkmechanismus

Target of Action

The primary target of 2-Amino-3H-quinazolin-4-one is the guanine residue in tRNAs with GU (N) anticodons (tRNA-Asp, -Asn, -His and -Tyr) . This compound exchanges the guanine residue with 7-aminomethyl-7-deazaguanine .

Mode of Action

2-Amino-3H-quinazolin-4-one interacts with its targets by replacing the guanine residue in tRNAs with 7-aminomethyl-7-deazaguanine . This exchange results in changes to the tRNA structure, which can affect protein synthesis.

Biochemical Pathways

The biochemical pathways affected by 2-Amino-3H-quinazolin-4-one are primarily related to protein synthesis. By altering the structure of tRNAs, this compound can influence the translation process and thus the production of proteins . The downstream effects of these changes can vary depending on the specific proteins affected.

Result of Action

The molecular and cellular effects of 2-Amino-3H-quinazolin-4-one’s action are largely dependent on the specific proteins whose synthesis is affected by the compound’s interaction with tRNAs . These effects can include changes to cellular functions and processes.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Amino-3H-quinazolin-4-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis and repair . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies. Additionally, 2-Amino-3H-quinazolin-4-one interacts with kinases, enzymes that play a pivotal role in cell signaling pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

The effects of 2-Amino-3H-quinazolin-4-one on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-Amino-3H-quinazolin-4-one can induce apoptosis by activating caspases, a family of protease enzymes that play essential roles in programmed cell death . Furthermore, it can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, 2-Amino-3H-quinazolin-4-one exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with dihydrofolate reductase involves binding to the enzyme’s active site, preventing the conversion of dihydrofolate to tetrahydrofolate, a critical step in DNA synthesis . Additionally, 2-Amino-3H-quinazolin-4-one can activate or inhibit various signaling pathways by interacting with kinases and other signaling proteins, leading to changes in gene expression and cellular behavior .

Temporal Effects in Laboratory Settings

The effects of 2-Amino-3H-quinazolin-4-one can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-3H-quinazolin-4-one remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antiproliferative effects, although the exact duration of its efficacy can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 2-Amino-3H-quinazolin-4-one vary with different dosages in animal models. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-Amino-3H-quinazolin-4-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . This compound can also affect metabolic flux by altering the levels of various metabolites, thereby influencing cellular metabolism . Understanding these metabolic pathways is crucial for developing effective therapeutic strategies and predicting potential drug interactions.

Vergleich Mit ähnlichen Verbindungen

2-Aminochinazolin-4(3H)-on ist aufgrund seiner vielseitigen biologischen Aktivitäten und seiner einfachen Synthese einzigartig. Zu ähnlichen Verbindungen gehören:

Chinazolin-4(3H)-on: Es fehlt die Aminogruppe an der zweiten Position, was zu unterschiedlichen biologischen Aktivitäten führt.

2-Methylchinazolin-4(3H)-on: Der Ersatz der Aminogruppe durch eine Methylgruppe verändert ihre chemischen Eigenschaften und Anwendungen.

2-Phenylchinazolin-4(3H)-on: Das Vorhandensein einer Phenylgruppe an der zweiten Position verändert das biologische Aktivitätsprofil deutlich.

Zusammenfassend lässt sich sagen, dass 2-Aminochinazolin-4(3H)-on eine Verbindung von großem Interesse ist aufgrund ihrer vielfältigen Anwendungen und potenziellen therapeutischen Vorteile. Ihre einzigartige Struktur und Reaktivität machen sie zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und industriellen Anwendungen.

Eigenschaften

IUPAC Name |

2-amino-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTFBAXSPXZDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287618 | |

| Record name | 2-Amino-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20198-19-0 | |

| Record name | 2-Amino-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20198-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51782 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020198190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20198-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20198-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-amino-3H-quinazolin-4-one a valuable building block for drug discovery?

A1: The 2-amino-3H-quinazolin-4-one structure exhibits remarkable versatility, allowing for diverse chemical modifications. This adaptability enables researchers to fine-tune the molecule's properties and optimize its interactions with biological targets. For instance, researchers have successfully synthesized potent fibrinogen receptor antagonists by modifying the 2-amino-3H-quinazolin-4-one core. []

Q2: The synthesis of 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one, a key intermediate in drug development, has been known to be complex. Are there any recent advancements in simplifying its production?

A2: Absolutely! A novel method utilizing a sequential C-N cross-coupling and intramolecular amidation process has emerged as a more efficient route for synthesizing 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one. This approach employs readily available starting materials, 2-bromo-5-nitrobenzoic acid methyl ester and 4-Boc-piperazine-1-carboxamidine, and leverages palladium catalysts to achieve high yields. [] The use of [(4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2′-amino-1,1′-biphenyl)] palladium(II) methanesulfonate as a catalyst proved particularly effective. []

Q3: Beyond traditional synthetic methods, are there any alternative approaches for preparing 2-amino-3H-quinazolin-4-one derivatives?

A3: Yes, researchers have successfully employed the tandem aza-Wittig reaction for the efficient synthesis of diverse 2-amino-3H-quinazolin-4-one derivatives. [] This approach involves reacting iminophosphorane with aromatic isocyanate and a nucleophile under mild conditions. [] This method offers a streamlined and potentially more sustainable route to access a wider array of 2-amino-3H-quinazolin-4-one analogs for further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl](/img/structure/B1384042.png)

![6-amino-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384044.png)

![1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea](/img/structure/B1384046.png)

![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1384051.png)